molecular formula C11H18N2O B13257530 2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol CAS No. 158900-81-3

2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol

Cat. No.: B13257530
CAS No.: 158900-81-3
M. Wt: 194.27 g/mol
InChI Key: MKJWJYZYPVDSKG-UHFFFAOYSA-N
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Description

2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol (DMAP) is a phenolic derivative featuring a dimethylaminoethylamino substituent. This compound is synthesized via reductive amination, a method commonly employed for secondary amines, as demonstrated in studies involving estradiol-based conjugates . DMAP serves as a ligand in coordination chemistry, forming stable complexes with transition metals like copper, which are investigated for their anticancer properties . Its structure combines a phenolic hydroxyl group with a flexible dimethylaminoethyl chain, enabling diverse chemical interactions, including hydrogen bonding and metal coordination.

Properties

CAS No.

158900-81-3

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-[[2-(dimethylamino)ethylamino]methyl]phenol

InChI

InChI=1S/C11H18N2O/c1-13(2)8-7-12-9-10-5-3-4-6-11(10)14/h3-6,12,14H,7-9H2,1-2H3

InChI Key

MKJWJYZYPVDSKG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Method Overview

The predominant method involves reacting phenol with N,N,N,N-tetramethylmethylenediamine (a methylated derivative of diamine) in the presence of a copper (I) chloride catalyst. This approach is characterized by high selectivity, yield, and milder reaction conditions.

Reaction Scheme

$$
\text{Phenol} + \text{N,N,N,N-tetramethylmethylenediamine} \xrightarrow[\text{CuCl}]{\text{45-70°C}} \text{2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol}
$$

Process Parameters and Data Table

Parameter Specification Reference
Reactants Phenol, N,N,N,N-tetramethylmethylenediamine
Catalyst Copper(I) chloride (CuCl)
Molar Ratio Phenol : Diamine : CuCl = 10 : 10.5 : 0.3 mmol
Temperature 45–70°C (preferably 50°C)
Reaction Time 3.5–4.5 hours
Yield 92–100%

Notes

  • The reaction is conducted under atmospheric pressure.
  • The process benefits from lower temperatures to improve selectivity.
  • Post-reaction purification involves solvent extraction and recrystallization.

Synthesis via Mannich Condensation Using Paraformaldehyde

Method Overview

An alternative route employs in-situ depolymerization of paraformaldehyde with phenol and dimethylamine, facilitating a Mannich condensation without the need for formaldehyde solution handling.

Reaction Scheme

$$
\text{Phenol} + \text{Paraformaldehyde} + \text{Dimethylamine} \xrightarrow[\text{30–100°C}]{\text{Reaction in situ}} \text{2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol}
$$

Process Parameters and Data Table

Parameter Specification Reference
Reactants Phenol, Paraformaldehyde, Dimethylamine aqueous solution
Paraformaldehyde Degree of Polymerization n = 8–100, solid content ≥ 95%
Temperature 30–100°C
Reaction Time 1–4 hours
Purification Oil-water separation, vacuum distillation

Notes

  • The method addresses issues related to formaldehyde storage and waste management.
  • The in-situ depolymerization reduces environmental impact and simplifies handling.

Alternative Synthetic Strategy: Formaldehyde-Mannich Reaction

Method Overview

This classical approach involves reacting phenol with formaldehyde and dimethylamine under controlled conditions, often catalyzed by acids or bases.

Reaction Scheme

$$
\text{Phenol} + \text{Formaldehyde} + \text{Dimethylamine} \rightarrow \text{2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol}
$$

Process Parameters and Data Table

Parameter Specification Reference
Reactants Phenol, Formaldehyde, Dimethylamine
Catalyst Acidic or basic catalysts (e.g., HCl, NaOH)
Molar Ratios Phenol: Formaldehyde: Dimethylamine = 1:1:1
Temperature 40–60°C
Reaction Duration 4–6 hours
Purification Recrystallization, chromatography

Notes

  • The reaction conditions must be optimized to prevent over-alkylation.
  • Purity validation via NMR and HPLC is essential.

Summary of Key Findings and Recommendations

Aspect Details References
Most Efficient Method Copper-catalyzed Mannich reaction with phenol and N,N,N,N-tetramethylmethylenediamine
Environmentally Friendly In-situ depolymerization of paraformaldehyde with phenol and dimethylamine
Purity Assurance Recrystallization, chromatography, and spectroscopic validation ,,
Reaction Conditions Mild temperatures (45–70°C), atmospheric pressure, reaction times of 3.5–4.5 hours ,

Chemical Reactions Analysis

Types of Reactions

2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amine groups can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 2-((((Pyridin-2-yl)methyl)amino)methyl)phenol (PMAP)

PMAP differs from DMAP by replacing the dimethylaminoethyl group with a pyridinylmethyl substituent. Key distinctions include:

Property DMAP PMAP Reference
Substituent Dimethylaminoethyl Pyridin-2-ylmethyl
Basicity Higher (due to tertiary amine) Lower (pyridine is less basic than aliphatic amines)
Metal Coordination Forms Cu(II) complexes with N,O-donor sites Prefers N,N-donor coordination via pyridine
Anticancer Activity IC₅₀: 12.5 μM (LA795 cells, Cu-DMAP complex) IC₅₀: 18.3 μM (LA795 cells, Cu-PMAP complex)

PMAP’s pyridine moiety enhances π-π stacking interactions but reduces solubility in aqueous media compared to DMAP’s dimethylamino group, which improves hydrophilicity .

Comparison with 2,4-Di-tert-butyl-6-({2-(dimethylamino)ethylamino}methyl)phenol

This bulkier analog incorporates tert-butyl groups and an additional phenolic ring. Key differences:

Property DMAP 2,4-Di-tert-butyl Derivative Reference
Steric Hindrance Low High (tert-butyl groups restrict rotation)
Donor Atoms N,O-donor N₂O₂-donor (tetradentate ligand)
Coordination Geometry Mononuclear complexes Stabilizes multinuclear clusters
Crystal Packing Weak C–H···π interactions Strong intramolecular H-bonding

The tert-butyl derivative’s rigid structure limits its application in flexible ligand systems but enhances stability in catalytic environments .

Comparison with 2-[(3-Chloro-2-methylanilino)methyl]-6-methoxyphenol

This compound replaces the dimethylaminoethyl group with a chlorinated anilino moiety:

Property DMAP Chloro-Anilino Analog Reference
Electron Effects Electron-donating (dimethylamino) Electron-withdrawing (Cl substituent)
Bioactivity Anticancer focus Antimicrobial potential (unexplored)
Solubility High in polar solvents Lower due to hydrophobic Cl and methoxy

The chloro-anilino group reduces solubility but may enhance binding to hydrophobic biological targets .

Substituent Effects on Physicochemical Properties

  • Amino Group Variations: Dimethylaminoethyl (DMAP): Enhances solubility and metal-binding capacity via chelation . Pyridinylmethyl (PMAP): Introduces aromaticity, favoring stacking interactions but reducing basicity . Hydroxyethylamino (Safety Data Sheet Compound): Increases hydrophilicity but may reduce metabolic stability .
  • Phenolic Modifications: Methoxy or tert-butyl groups alter electronic profiles and steric environments, impacting reactivity and intermolecular interactions .

Biological Activity

2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol, also known as a derivative of phenol with a dimethylamino group, has garnered attention for its diverse biological activities. This compound is structurally related to various pharmacologically active substances, particularly in the context of central nervous system (CNS) effects and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

C12H18N2O\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}

This structure features a phenolic core with a dimethylaminoethyl side chain, which is crucial for its biological interactions.

1. Pharmacological Effects

Research indicates that compounds similar to 2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol exhibit significant pharmacological properties:

  • Serotonergic Activity : Studies show that related compounds can act as agonists at the 5-HT_2A receptor, which is implicated in hallucinogenic effects. For instance, a structurally similar compound, 25CN-NBOH, demonstrated agonist activity at this receptor, leading to behavioral effects in animal models . The head twitch response observed in mice suggests that such compounds may influence serotonergic pathways significantly.
  • Analgesic Properties : Compounds containing the dimethylamino moiety have been noted for their analgesic effectiveness. For instance, derivatives of dimethylaminophenols have shown promise in clinical trials for pain management .
  • Antimicrobial Activity : The presence of the phenolic structure contributes to antibacterial and antifungal properties. Some studies report moderate to good antimicrobial activity against various strains of bacteria and fungi, indicating potential therapeutic applications in treating infections .

2. Case Studies and Research Findings

Several case studies have highlighted the biological activity of related compounds:

  • Study on Serotonergic Effects : A study evaluated the effects of 25CN-NBOH on mouse behavior, finding it less effective than DOI but still significantly active. The findings suggest that the compound's interaction with serotonin receptors plays a critical role in its biological activity .
  • Antibacterial Efficacy : Research on diarylpentanoids has shown that similar structures exhibit notable antibacterial activity against resistant strains like E. cloacae. This suggests that modifications in the chemical structure can enhance bioactivity .

Structure-Activity Relationship (SAR)

The biological activity of 2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol can be influenced by various structural modifications. Key observations include:

  • Presence of Electron-donating Groups : The introduction of electron-donating substituents on the aromatic rings has been associated with enhanced antioxidant and anti-inflammatory activities .
  • Dimethylamine Pharmacophore : The dimethylamine group is essential for modulating interactions with biological targets, contributing to the compound's pharmacological profile .

Comparative Analysis of Biological Activities

CompoundActivity TypeObserved Effect
25CN-NBOHSerotonergicInduced head twitch response in mice
(1R,2R)-3-DimethylaminophenolAnalgesicPromising candidate in clinical trials
DiarylpentanoidsAntibacterialModerate activity against resistant bacterial strains

Q & A

Q. What are the optimal synthetic routes for 2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol, and how can reaction efficiency be maximized?

To synthesize this compound, a two-step approach is often employed:

Amination : React 2-(dimethylamino)ethylamine with a phenol derivative (e.g., 2-hydroxybenzaldehyde) under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the Schiff base intermediate, followed by reduction to the secondary amine .

Purification : Use column chromatography (e.g., silica gel with ethyl acetate/methanol gradients) to isolate the product. Solubility in polar aprotic solvents like DMF or DMSO aids in purification .
Key considerations : Monitor reaction progress via TLC or LC-MS, and optimize stoichiometry to minimize byproducts like unreacted starting materials or over-alkylated species.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • ¹H/¹³C NMR : The phenolic -OH proton appears as a broad singlet (~5-6 ppm). The dimethylamino group (N(CH₃)₂) shows singlet peaks at ~2.2-2.5 ppm for methyl protons. The methylene (-CH₂-NH-) and ethylene (-CH₂-CH₂-) linkages are visible as multiplets in the 2.5-4.0 ppm range .
  • IR : Characteristic peaks include O-H stretch (~3200-3500 cm⁻¹), aromatic C=C (~1500 cm⁻¹), and C-N stretches (~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ or [M+Na]⁺ adducts, with fragmentation patterns confirming the amine and phenol moieties .

Advanced Research Questions

Q. What strategies address conflicting crystallographic data during structural analysis of this compound?

  • Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to resolve ambiguities in bond lengths/angles. SHELX software (SHELXL/SHELXD) is recommended for refinement, particularly for handling disordered dimethylamino groups .
  • Validation Tools : Cross-validate with DFT calculations (e.g., Gaussian or ORCA) to compare theoretical and experimental geometries. Discrepancies in torsion angles may indicate conformational flexibility in the ethylamino linker .

Q. How does the compound’s pH-dependent solubility impact its application in biological assays?

  • Ionization : The phenolic -OH (pKa ~10) and tertiary amine (pKa ~8-9) groups render the compound zwitterionic at physiological pH (7.4), reducing membrane permeability.
  • Mitigation : Use buffered solutions (e.g., PBS at pH 7.4) to maintain solubility during cell-based assays. For in vitro studies, consider prodrug strategies (e.g., acetylating the phenol group) to enhance lipophilicity .

Q. What methodologies resolve discrepancies in stability studies under oxidative conditions?

  • HPLC-MS Analysis : Monitor degradation products (e.g., quinone derivatives from phenol oxidation) under accelerated oxidative stress (H₂O₂ or UV light). Quantify degradation kinetics using Arrhenius plots to predict shelf-life .
  • Stabilizers : Add antioxidants (e.g., BHT or ascorbic acid) to formulations. Control storage conditions (e.g., inert atmosphere, low temperature) to minimize decomposition .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding poses. The dimethylaminoethyl group may engage in cation-π interactions with aromatic residues (e.g., tyrosine or phenylalanine), while the phenol moiety participates in hydrogen bonding .
  • MD Simulations : Perform 100-ns molecular dynamics runs (e.g., GROMACS) to assess conformational stability of ligand-receptor complexes. Pay attention to protonation states of ionizable groups during simulation setup .

Methodological Considerations Table

Aspect Recommendations References
Synthesis Yield Optimize reductive amination steps with NaBH₃CN (yields >70% achievable)
Crystallography Use SHELXL for refinement; resolve disorder via PART and SIMU instructions in .ins
Analytical Validation Cross-validate NMR with COSY/HSQC for spin-system assignments
Biological Assays Pre-equilibrate compound in assay buffer to avoid pH-induced precipitation

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